![molecular formula C26H26N4O4 B2633056 methyl 6-methyl-4-{3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 955857-58-6](/img/structure/B2633056.png)
methyl 6-methyl-4-{3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-methyl-4-{3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C26H26N4O4 and its molecular weight is 458.518. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 6-methyl-4-{3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (referred to as compound 1) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluations of compound 1, focusing on its pharmacological effects.
Synthesis and Structural Characterization
Compound 1 is synthesized through a multi-step organic reaction involving the formation of a pyrazole ring followed by the introduction of tetrahydropyrimidine and carboxylate functionalities. The synthesis typically employs hydrazine derivatives and various aldehydes under controlled conditions to ensure high yield and purity. The molecular formula for compound 1 is C24H23N5O2 with a molecular weight of approximately 445.5 g/mol.
Anticancer Activity
Recent studies have demonstrated that derivatives of tetrahydropyrimidines, including compound 1, exhibit significant anticancer properties. For instance, in vitro assays have shown that certain derivatives possess cytotoxic effects against various cancer cell lines, including colorectal carcinoma (RKO) cells. These compounds were evaluated for their half-maximal inhibitory concentration (IC50), revealing that some derivatives can induce apoptosis through p53-mediated pathways .
Antioxidant Properties
The antioxidant activity of compound 1 has been assessed using the DPPH radical scavenging assay. Results indicate that several derivatives exhibit superior radical scavenging capabilities compared to ascorbic acid, with IC50 values ranging from 6.261 µM to 2358 µM . This suggests that the presence of specific substituents significantly enhances the antioxidant potential.
Antimicrobial Activity
Compound 1 has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. Studies have utilized the minimal inhibitory concentration (MIC) method to determine effectiveness against both Gram-positive and Gram-negative bacteria. Results indicate notable antibacterial activity, with certain derivatives demonstrating MIC values comparable to standard antibiotics .
The biological activities of compound 1 are attributed to its structural features, particularly the presence of the pyrazole and tetrahydropyrimidine moieties. These structures are known to interact with biological targets such as enzymes involved in cancer progression and oxidative stress pathways. The mechanism often involves inhibition of key enzymes like α-glucosidase and modulation of apoptotic pathways in cancer cells .
Case Study 1: Anticancer Evaluation
A study investigated the cytotoxic effects of compound 1 on RKO cells and found an IC50 value of approximately 9.9 ± 1.1 μM, indicating strong antiproliferative activity. The study highlighted the activation of autophagy proteins as a survival mechanism in response to treatment, suggesting a complex interplay between apoptosis and autophagy in cancer cell death .
Case Study 2: Antioxidant Assessment
In another study focusing on antioxidant properties, several derivatives were synthesized and tested for their radical scavenging activity. Compound derivatives exhibited IC50 values indicating promising antioxidant capabilities, particularly those with meta-substituted halogen groups which enhanced their electron-withdrawing effects .
Applications De Recherche Scientifique
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit notable anticancer properties. Methyl 6-methyl-4-{3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may function as a scaffold for developing new anticancer agents. Studies on similar pyrazole derivatives have shown their ability to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways .
Anti-inflammatory Properties
Compounds containing the pyrazole moiety have demonstrated anti-inflammatory effects. The methyl 6-methyl derivative could potentially inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory diseases. Research has highlighted that certain pyrazole derivatives exhibit significant inhibition of COX enzymes, which are crucial targets in anti-inflammatory drug development .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial applications. Pyrazole derivatives have been reported to possess antibacterial and antifungal activities against various pathogens. The presence of specific substituents can enhance the efficacy against resistant strains .
Anticonvulsant and Neuroprotective Effects
Recent studies have explored the neuroprotective properties of pyrazole derivatives. The compound may exhibit anticonvulsant effects by modulating neurotransmitter systems or inhibiting neuronal excitability. Research findings indicate that certain pyrazole compounds can reduce seizure activity in animal models, suggesting a promising avenue for further investigation .
Antidepressant Activity
The potential antidepressant effects of pyrazole derivatives have been documented in various studies. Compounds similar to methyl 6-methyl have shown efficacy in preclinical models of depression by influencing serotonin and norepinephrine pathways. This suggests a possible therapeutic role in treating mood disorders .
Synthesis Techniques
The synthesis of this compound can be achieved through various organic synthesis methods. Techniques such as the Biginelli reaction and multi-component reactions are commonly employed to construct complex heterocycles efficiently .
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. By modifying different substituents on the pyrazole core and evaluating their biological activities, researchers can design more potent derivatives tailored for specific therapeutic targets .
Propriétés
IUPAC Name |
methyl 6-methyl-4-[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4/c1-5-13-34-21-12-11-18(14-16(21)2)23-20(15-30(29-23)19-9-7-6-8-10-19)24-22(25(31)33-4)17(3)27-26(32)28-24/h5-12,14-15,24H,1,13H2,2-4H3,(H2,27,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGQETULTDDSJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.